N-propylmorpholine-4-carboxamide
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Overview
Description
N-propylmorpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: N-propylmorpholine-4-carboxamide can be synthesized through various methods. One common approach involves the amidation of N-propylmorpholine with a carboxylic acid derivative. The reaction typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid, facilitating the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-propylmorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the morpholine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-propylmorpholine-4-carboxylic acid.
Reduction: Formation of N-propylmorpholine-4-amine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
N-propylmorpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including its role as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-propylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-phenylmorpholine-4-carboxamide
- N-acyl-morpholine-4-carbothioamides
- N-propylthiomorpholine-4-carboxamide
Comparison: N-propylmorpholine-4-carboxamide is unique due to its specific structural features, such as the propyl group and carboxamide functional groupCompared to similar compounds, this compound may exhibit different reactivity, stability, and biological activity .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-propylmorpholine-4-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11) |
InChI Key |
QUXVYOCAUKISSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CCOCC1 |
Origin of Product |
United States |
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